3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Physicochemical Profiling CNS Drug Discovery Lipophilicity

3-Phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (CAS 1351622-88-2, molecular formula C₁₈H₁₈F₃NO₂) is a synthetic arylpropanamide characterized by a 3-phenylpropanoyl moiety linked via an amide bond to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine scaffold. The compound belongs to the broader class of trifluoromethyl–hydroxy–phenylpropionamide derivatives, whose parent compound (3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide) was originally developed as an orally available general anesthetic with demonstrated ability to reduce isoflurane minimum alveolar concentration (MAC) in preclinical models.

Molecular Formula C18H18F3NO2
Molecular Weight 337.342
CAS No. 1351622-88-2
Cat. No. B2743324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
CAS1351622-88-2
Molecular FormulaC18H18F3NO2
Molecular Weight337.342
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
InChIInChI=1S/C18H18F3NO2/c19-18(20,21)17(24,15-9-5-2-6-10-15)13-22-16(23)12-11-14-7-3-1-4-8-14/h1-10,24H,11-13H2,(H,22,23)
InChIKeyWUCIFMOSJMDDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (CAS 1351622-88-2): Structural Identity and Procurement Baseline


3-Phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (CAS 1351622-88-2, molecular formula C₁₈H₁₈F₃NO₂) is a synthetic arylpropanamide characterized by a 3-phenylpropanoyl moiety linked via an amide bond to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine scaffold . The compound belongs to the broader class of trifluoromethyl–hydroxy–phenylpropionamide derivatives, whose parent compound (3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide) was originally developed as an orally available general anesthetic with demonstrated ability to reduce isoflurane minimum alveolar concentration (MAC) in preclinical models . Unlike the parent scaffold, the target compound features an extended N-substitution with a 3-phenylpropanamide tail, which introduces additional rotatable bonds, alters lipophilicity (predicted logP of approximately 5.95), and shifts the hydrogen-bond donor/acceptor profile . This structural divergence places the compound at a distinct position within the chemotype landscape, with implications for target engagement, physicochemical properties, and pharmacological selectivity that cannot be assumed from parent-scaffold data alone.

Why In-Class Trifluoromethyl-Hydroxy-Phenylpropionamides Cannot Be Interchanged with 3-Phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (CAS 1351622-88-2)


Within the trifluoromethyl–hydroxy–phenylpropionamide chemotype, even modest structural modifications produce substantial shifts in pharmacological profile. The parent compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide (compound 1) exhibits potent oral general anesthetic activity with MAC reduction of isoflurane and minimal hemodynamic effects, yet the structure–activity relationship (SAR) study by Choudhury-Mukherjee et al. (2003) demonstrated that adding a 3-phenylpropanamide extension generates a distinct chemotype with altered liposomal partitioning behavior and potentially divergent ion-channel and receptor interactions . Closely related analogs such as 3-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (CAS not specified; C₂₁H₁₈F₄NO₂) and 3-(2-bromophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide introduce halogen substituents that further modify electronic distribution, steric bulk, and metabolic stability relative to the unsubstituted phenyl variant. Consequently, procurement or experimental substitution of the target compound with any in-class analog—without explicit comparative data—risks invalidating structure-based hypotheses and confounding SAR interpretation. The unique combination of an unsubstituted terminal phenyl ring, a flexible ethylene linker, and the trifluoromethyl carbinol core defines a distinct physicochemical and pharmacological vector space that cannot be assumed interchangeable with halogenated, sulfonylated, or truncated analogs.

Quantitative Differentiation Evidence: 3-Phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (CAS 1351622-88-2) vs. Closest Analogs


Predicted Lipophilicity (clogP) and CNS Drug-Likeness Profile vs. Parent Compound 3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamide

The target compound exhibits a substantially higher predicted lipophilicity (clogP ≈ 5.95) compared to the parent scaffold 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide (clogP estimated at approximately 1.5–2.0 based on structural class) . This ~4-log-unit increase in clogP is driven by the addition of the 3-phenylpropanamide tail, which adds a phenyl ring and extends the hydrocarbon linker. The elevated clogP places the target compound beyond the typical CNS drug-like range (clogP 1–4) and results in 1 Rule-of-Five (RO5) violation, in contrast to the parent compound which is RO5-compliant . This differentiation has direct implications for membrane partitioning, plasma protein binding, and volume of distribution, which are critical parameters for in vivo pharmacokinetic studies.

Physicochemical Profiling CNS Drug Discovery Lipophilicity

Structural Differentiation from 3-(4-Fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide: Absence of Halogen Substitution

The target compound bears an unsubstituted phenyl ring at the propanamide terminus, whereas the closely related analog 3-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (Smolecule; molecular formula C₂₁H₁₈F₄NO₂) incorporates a para-fluoro substituent . The absence of halogen substitution in the target compound eliminates potential halogen-bonding interactions, alters the electronic distribution of the terminal aromatic ring, and reduces molecular weight (MW ≈ 337.3 vs. ~383.4 for the 4-fluoro analog). This structural difference is critical for researchers investigating structure–activity relationships (SAR) where the electronic effects of para-substitution are being systematically probed. The unsubstituted phenyl variant serves as the essential baseline for any halogen scan series, without which the contribution of halogen bonding or steric effects cannot be deconvoluted.

Medicinal Chemistry SAR Analysis Halogen Bonding

Class-Level Oral General Anesthetic Activity: Parent Scaffold MAC Reduction Data as a Reference Framework

The parent compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide (compound 1) has been demonstrated to potently reduce the minimum alveolar concentration (MAC) of isoflurane in a rat model, with no significant effects on heart rate or blood pressure at therapeutic concentrations . In the same study, compound 1 also exhibited oral anticonvulsant activity against maximal electroshock (MES; ED₅₀ = 9.9 mg/kg) and subcutaneous metrazol (scMET; ED₅₀ = 34 mg/kg) models, with a therapeutic index of 10 for MES activity . While these data are established for the parent scaffold—not the target compound—they define the pharmacological baseline for the chemotype. The target compound, bearing an extended N-substitution, is expected to exhibit altered anesthetic potency and anticonvulsant efficacy relative to this baseline due to increased molecular bulk and altered liposomal partitioning . Direct head-to-head data for the target compound in these models are not yet available in the public domain.

General Anesthesia MAC Reduction In Vivo Pharmacology

Predicted Polar Surface Area and Hydrogen-Bond Donor Deficit Relative to CNS Drug-Like Chemical Space

The target compound possesses a calculated topological polar surface area (TPSA) of 51.47 Ų and a single hydrogen-bond donor (the hydroxyl group), placing it within the favorable range for passive blood–brain barrier permeation (typically TPSA < 60–70 Ų for CNS drugs) . However, the compound's high predicted logP (~5.95) and 1 RO5 violation distinguish it from the parent compound and many CNS-targeted analogs, which typically maintain logP < 5. This profile suggests that the target compound may exhibit enhanced membrane partitioning and tissue distribution but potentially reduced aqueous solubility, affecting both in vitro assay behavior and in vivo bioavailability. Compared to more polar analogs such as 3-(phenylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (which introduces a sulfonyl moiety that increases PSA and H-bond acceptor count), the target compound represents a high-lipophilicity, low-polarity extreme within the analog series.

Drug-Likeness CNS Permeability Physicochemical Profiling

Evidence-Grounded Application Scenarios for 3-Phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide (CAS 1351622-88-2)


Baseline Compound for Halogen-Scanning SAR Studies in the Trifluoromethyl-Hydroxy-Phenylpropionamide Series

The target compound, bearing an unsubstituted terminal phenyl ring, serves as the essential non-halogenated reference point for systematic SAR investigations. Researchers evaluating the impact of para-fluoro (see 3-(4-fluorophenyl) analog) or ortho-bromo (see 3-(2-bromophenyl) analog) substitution on target binding affinity, metabolic stability, or CYP inhibition profile require the unsubstituted phenyl variant as the zero-substitution control. Without this baseline, the incremental contribution of halogen substituents cannot be quantitatively deconvoluted from the core scaffold's intrinsic activity . This application is directly supported by the structural differentiation evidence established in Section 3.

Lipophilicity-Dependent Membrane Partitioning Probe in the Context of the General Anesthetic Chemotype

With a predicted clogP of approximately 5.95—substantially higher than the parent compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide—the target compound can be deployed as a high-lipophilicity probe to systematically investigate the relationship between logP and anesthetic potency within this chemotype. The original 2003 study by Choudhury-Mukherjee et al. established that liposomal partitioning correlates with general anesthetic activity for this compound class . The target compound, with its extended hydrocarbon tail, enables researchers to test whether increased lipophilicity translates to enhanced or diminished MAC reduction, addressing a critical SAR hypothesis that cannot be tested using the parent scaffold alone. This scenario derives from both the class-level pharmacological data and the computed physicochemical evidence in Section 3.

Reference Standard for Analytical Method Development and Quality Control in Trifluoromethylpropanamide Synthesis

The compound's well-defined structure, commercial availability, and characteristic trifluoromethyl (¹⁹F NMR-detectable) and amide (IR-active) functional groups position it as a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS, ¹⁹F NMR) for the broader trifluoromethylpropanamide compound class. Its predicted physicochemical properties (logP ~5.95, PSA 51.47 Ų) provide a benchmark for chromatographic method optimization, particularly for reverse-phase HPLC gradient development. This application is supported by the computed physicochemical evidence in Section 3 and the established analytical utility of trifluoromethyl-containing compounds as ¹⁹F NMR probes.

Negative Control for Tryptophan Hydroxylase (TPH) Inhibitor Screening Cascades

Although the BindingDB entry (BDBM357789) associating this CAS number with a TPH IC₅₀ of >200,000 nM appears to represent a structurally distinct xanthine derivative misassigned to this CAS registry , this very ambiguity underscores a practical application: the compound can serve as a structurally authentic negative control in TPH inhibitor screening cascades. Given that potent TPH inhibitors in the related US10214530 patent series achieve IC₅₀ values in the 14–20 nM range , the target compound—with its distinct phenylpropanamide structure—is expected to show negligible TPH inhibition, making it suitable for defining the assay background window. This scenario is supported by the structural evidence and the cross-reference to the patent's active chemotype.

Quote Request

Request a Quote for 3-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.